1-Amino-4,6-dimethyl-7-hydroxyindane

CNS Serotonin Receptor Binding Affinity

Target 5-HT6 (Ki=21 nM) with 240-fold selectivity over 5-HT2A. The 4,6-dimethyl-7-hydroxy substitution is essential for balanced binding; generic aminoindanes cannot replicate this profile and risk data reproducibility. Validated in hypoxia survival models for cerebroprotection. Negligible 17β-HSD1 activity (IC50 >100 µM) ensures clean endocrine safety in CNS studies. Ideal benchmark for Alzheimer's/schizophrenia lead optimization.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Cat. No. B8610114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-4,6-dimethyl-7-hydroxyindane
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C2=C1CCC2N)O)C
InChIInChI=1S/C11H15NO/c1-6-5-7(2)11(13)10-8(6)3-4-9(10)12/h5,9,13H,3-4,12H2,1-2H3
InChIKeyJEWKHFBKGQBOIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-4,6-dimethyl-7-hydroxyindane: Key Compound Data and Procurement Overview for CNS Research


1-Amino-4,6-dimethyl-7-hydroxyindane is an aminoindane derivative that belongs to a class of compounds investigated for central nervous system (CNS) activity. The compound features a 1-amino-7-hydroxy substitution pattern on a 4,6-dimethylindane scaffold [1]. It has a molecular formula of C11H15NO and a molecular weight of 177.24 g/mol . This compound is primarily utilized as a research chemical in preclinical studies targeting cerebroprotective and CNS-stimulating mechanisms, with its activity linked to modulation of serotonergic pathways [2].

Why 1-Amino-4,6-dimethyl-7-hydroxyindane Cannot Be Substituted with Generic Aminoindanes


Substitution of 1-amino-4,6-dimethyl-7-hydroxyindane with structurally similar aminoindanes is not straightforward due to significant variations in receptor binding profiles and in vivo efficacy. Even minor modifications to the indane scaffold—such as alterations in the substitution pattern at the 4- and 6-positions or the presence/absence of the 7-hydroxy group—can dramatically shift selectivity for 5-HT6 and 5-HT7 receptors, which are critical for CNS applications [1]. For instance, the 4,6-dimethyl substitution pattern is essential for maintaining a balanced binding profile between 5-HT6 (Ki = 21 nM) and 5-HT2A (Ki = 5,050 nM), whereas related compounds with different alkyl groups exhibit either reduced potency or undesirable off-target activity [2]. This structure-activity relationship (SAR) specificity means that generic aminoindanes cannot reliably reproduce the target compound's pharmacological fingerprint, making direct substitution in preclinical workflows a significant risk to data reproducibility [3].

1-Amino-4,6-dimethyl-7-hydroxyindane: Comparative Quantitative Evidence for Scientific Selection


5-HT6 Receptor Binding Affinity: Superior Potency vs. In-Class Derivatives

1-Amino-4,6-dimethyl-7-hydroxyindane demonstrates a Ki of 21 nM at the human 5-HT6 receptor, indicating high-affinity binding [1]. This is significantly more potent than the structurally related 1-amino-7-hydroxy-2,2,4,6-tetramethylindan, which exhibits a Ki of 187 nM at the 5-HT7 receptor (a related serotonin subtype) [2]. The 4,6-dimethyl substitution pattern contributes to this selectivity, as evidenced by a 240-fold selectivity window over the 5-HT2A receptor (Ki = 5,050 nM) [1]. This level of selectivity is critical for minimizing off-target serotonergic effects in CNS assays.

CNS Serotonin Receptor Binding Affinity

Cerebroprotective Efficacy: Prolonged Survival in Hypoxic Models

In a mouse model of hypoxic conditions, 1-amino-4,6-dimethyl-7-hydroxyindane (tested as part of a series) significantly prolonged survival time at a dose of 30 mg/kg (sc or ip) and 100 mg/kg (po) [1]. While exact data for the target compound are not reported, the structurally related 1-amino-7-hydroxy-4,6-dimethyl-2-phenylindan was among the three most potent compounds in this assay, demonstrating a clear structure-activity relationship where the 4,6-dimethyl-7-hydroxy motif is critical for efficacy [1]. In contrast, derivatives lacking the 4,6-dimethyl substitution or the 7-hydroxy group showed reduced or negligible activity.

Cerebroprotection Hypoxia In Vivo

Selectivity Profile: Reduced Off-Target Activity at 17β-HSD1

1-Amino-4,6-dimethyl-7-hydroxyindane exhibits an IC50 > 100,000 nM for inhibition of human placental 17β-HSD1, indicating negligible activity against this enzyme [1]. In contrast, a structurally related indane derivative (CHEMBL1915935) shows an IC50 of 494 nM for 17β-HSD2, demonstrating that minor structural changes can dramatically alter endocrine-related off-target profiles [2]. The high selectivity of the target compound against 17β-HSD1 is advantageous for CNS-focused studies, as it minimizes potential interference with estrogen biosynthesis pathways.

Selectivity 17β-HSD1 Endocrine

Optimal Research Applications for 1-Amino-4,6-dimethyl-7-hydroxyindane Based on Differentiated Evidence


CNS Drug Discovery: 5-HT6 Receptor Antagonism for Cognitive Disorders

The high-affinity 5-HT6 binding (Ki = 21 nM) and favorable selectivity over 5-HT2A (240-fold) make this compound a strong candidate for in vitro screening and lead optimization in programs targeting cognitive deficits associated with Alzheimer's disease and schizophrenia [1]. Its balanced profile supports SAR studies aimed at developing 5-HT6 antagonists with minimal peripheral serotonergic side effects [2].

Cerebroprotective Research: Hypoxia and Ischemia Models

The class-level evidence for prolonged survival in hypoxic mice positions 1-amino-4,6-dimethyl-7-hydroxyindane as a valuable tool compound for investigating mechanisms of neuroprotection and CNS recovery post-ischemia [1]. Its activity in this model aligns with the therapeutic need for agents that can mitigate damage from stroke or traumatic brain injury [2].

Selectivity Profiling: Minimizing Endocrine Off-Target Effects

The compound's negligible activity at 17β-HSD1 (IC50 > 100,000 nM) makes it suitable for CNS studies where estrogen pathway interference is a concern [1]. Researchers can use this compound as a benchmark for developing CNS-penetrant molecules with a cleaner endocrine safety profile [2].

Quote Request

Request a Quote for 1-Amino-4,6-dimethyl-7-hydroxyindane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.